molecular formula C13H26N4 B2860063 5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856019-22-1

5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2860063
CAS No.: 1856019-22-1
M. Wt: 238.379
InChI Key: WQXDQOAFTUWHOW-UHFFFAOYSA-N
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Description

5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a dibutylamino group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with dibutylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is typically achieved through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the dibutylamino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(dibutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine
  • 5-[(dibutylamino)methyl]-4-pyrimidinecarboxylic acid
  • N,N-dibutyl-4-methylaniline

Uniqueness

5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(dibutylamino)methyl]-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4/c1-4-6-8-17(9-7-5-2)11-12-10-13(14)15-16(12)3/h10H,4-9,11H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXDQOAFTUWHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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